One application of 3-fluorobenzonitrile is as a starting material for the synthesis of more complex molecules. For instance, a research paper published in the Journal of Organic Chemistry describes its use in the creation of bis(3-cyanophenoxy)phenylene. This demonstrates the potential of 3-fluorobenzonitrile as a building block for the construction of novel materials.
Another research area where 3-fluorobenzonitrile appears is the study of chemical reactions. A specific example is a study published in the National Institutes of Health's PubMed Central database that explores the use of 3-fluorobenzonitrile in reactions involving the removal of a boron-containing group (deboronation) from organic molecules []. This research helps scientists understand the mechanisms and potential applications of these reactions in organic synthesis.
3-Fluorobenzonitrile is an aromatic compound characterized by the presence of a fluorine atom and a nitrile group attached to a benzene ring. Its molecular formula is C₇H₄FN, and it has a molecular weight of 121.11 g/mol. The compound is also known by various synonyms, including m-fluorobenzonitrile and m-cyanofluorobenzene. It appears as a colorless to pale yellow liquid with a boiling point that is not widely documented but is soluble in organic solvents .
Research indicates that 3-fluorobenzonitrile exhibits biological activity, particularly as a potential pharmaceutical intermediate. It has shown effectiveness in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it acts as an inhibitor for CYP1A2, suggesting potential applications in drug design and development .
The synthesis of 3-fluorobenzonitrile can be achieved through various methods:
3-Fluorobenzonitrile serves multiple purposes across various fields:
Studies on 3-fluorobenzonitrile have focused on its interactions with biological targets, particularly regarding its inhibitory effects on cytochrome P450 enzymes. These interactions highlight its potential role in modulating drug metabolism and efficacy in therapeutic applications. Further research may explore its interactions with other biomolecules to better understand its pharmacological properties .
3-Fluorobenzonitrile shares structural similarities with several other compounds, which can provide insights into its unique properties:
Compound Name | Molecular Formula | Similarity Index |
---|---|---|
4-Fluorobenzonitrile | C₇H₄FN | 0.97 |
2-Fluorobenzonitrile | C₇H₄FN | 0.94 |
3-Chlorobenzonitrile | C₇H₄ClN | 0.90 |
4-Bromobenzonitrile | C₇H₄BrN | 0.89 |
These compounds exhibit similar reactivity patterns due to their aromatic nature and functional groups but differ in their halogen substituents and biological activities. The presence of fluorine in 3-fluorobenzonitrile contributes to distinct electronic properties compared to its chlorinated or brominated counterparts, making it particularly valuable in medicinal chemistry .
Corrosive;Acute Toxic;Irritant